![molecular formula C17H19N3O2S B2801115 5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide CAS No. 1355778-12-9](/img/structure/B2801115.png)
5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors (JAK inhibitors), which have been shown to have anti-inflammatory and immunomodulatory effects.
Wirkmechanismus
5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways involved in inflammation and immune responses. By blocking the activity of these enzymes, 5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide can reduce inflammation and modulate immune responses.
Biochemical and Physiological Effects:
5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide has been shown to have anti-inflammatory and immunomodulatory effects in a variety of preclinical and clinical studies. In animal models of rheumatoid arthritis, 5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide has been shown to reduce joint inflammation and improve joint function. In clinical trials, 5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide is that it has been extensively studied in preclinical and clinical trials, making it a well-characterized compound for research purposes. However, one limitation is that it is a JAK inhibitor, which means that it may have off-target effects on other signaling pathways. This can make it difficult to interpret the results of experiments involving 5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide.
Zukünftige Richtungen
There are several future directions for research on 5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide. One area of interest is the potential use of JAK inhibitors in the treatment of other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms, which may reduce the risk of off-target effects. Additionally, there is ongoing research into the use of JAK inhibitors in combination with other therapies, such as biologics, to improve treatment outcomes.
Synthesemethoden
The synthesis of 5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide involves several steps, including the reaction of 3-cyanophenol with 3-bromo-1-chloropropane to form 3-(3-bromopropyl)phenol. This intermediate is then reacted with 3-cyanothiolane to form the corresponding thioether. The final step involves the reaction of the thioether with 5-bromo-N-pentanoylanthranilic acid to form 5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide.
Wissenschaftliche Forschungsanwendungen
5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors have been shown to be effective in reducing inflammation and modulating the immune system, making them promising candidates for the treatment of these diseases.
Eigenschaften
IUPAC Name |
5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c18-11-14-4-3-5-15(10-14)22-8-2-1-6-16(21)20-17(12-19)7-9-23-13-17/h3-5,10H,1-2,6-9,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSQIVVXDZHGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCCCOC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.